![molecular formula C18H19N3O4 B5129363 N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B5129363.png)
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to activate the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interferon gamma (IFN-gamma), and interleukin-6 (IL-6). N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has also been shown to increase the permeability of blood vessels in tumors, which can improve the delivery of chemotherapy drugs to the tumor site. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to induce the formation of blood clots, which can help to reduce blood flow to tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea for lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models, making it a useful tool for studying cancer biology. However, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has some limitations for lab experiments. It is a relatively complex molecule, which can make it difficult to synthesize and purify. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have variable efficacy in different tumor types, which can make it challenging to use in certain experimental settings.
Future Directions
There are a number of future directions for research on N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of combination therapies that use N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea in conjunction with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is ongoing research into the mechanism of action of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea, which could lead to the development of more effective cancer treatments. Finally, there is interest in exploring the use of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea for the treatment of other diseases, such as inflammatory disorders or infectious diseases.
Synthesis Methods
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea is synthesized through a multistep process that involves the reaction of 3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-ylamine with 4-ethoxyphenylisocyanate. The resulting product is then treated with hydrochloric acid to yield N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea. The synthesis method has been optimized over the years to improve the yield and purity of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea.
Scientific Research Applications
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has also been studied in clinical trials for the treatment of various cancers, including non-small cell lung cancer, melanoma, and bladder cancer. While the results of these trials have been mixed, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea remains an active area of research in the field of cancer treatment.
properties
IUPAC Name |
1-(3,6-dimethyl-2-oxo-1,3-benzoxazol-5-yl)-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-4-24-13-7-5-12(6-8-13)19-17(22)20-14-10-15-16(9-11(14)2)25-18(23)21(15)3/h5-10H,4H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMDALCOJUWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)OC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3-(4-ethoxyphenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.